tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.
Protection: Protection of the alcoholic hydroxy group with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF at -78°C.
Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain using diethyl (3-trimethylsilyl)prop-2-yn-1-yl phosphonate.
Chemical Reactions Analysis
tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including biologically active natural products.
Material Science: The compound can be used in the development of new materials with specific properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyldimethylsilyl-protected hydroxyl group and is used in the synthesis of biologically active natural products.
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound is a bromo silyl ether used as an alkylating agent in various synthetic applications.
The uniqueness of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which provides versatility in synthetic applications and potential for developing new pharmacologically active compounds.
Properties
Molecular Formula |
C22H33BrN2O3Si |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3 |
InChI Key |
QEKZXZJSHYHPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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